molecular formula C21H20N2O B3604445 2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide

2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3604445
M. Wt: 316.4 g/mol
InChI Key: YYOLCQSCDNHTOF-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a phenylethyl group and a pyridin-4-ylmethyl group attached to it. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-phenylethylamine with 4-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethylamine: A precursor in the synthesis of 2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide.

    4-pyridinemethanol: Another precursor used in the synthesis.

    Benzamide: The core structure of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different biological targets

Properties

IUPAC Name

2-(2-phenylethyl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(23-16-18-12-14-22-15-13-18)20-9-5-4-8-19(20)11-10-17-6-2-1-3-7-17/h1-9,12-15H,10-11,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOLCQSCDNHTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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